

# Application Notes and Protocols for Patient-Derived Xenograft (PDX) Model Development

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Patient-derived xenograft (PDX) models are generated by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. These models are gaining prominence in preclinical cancer research as they more accurately recapitulate the heterogeneity, molecular characteristics, and tumor microenvironment of the original patient's cancer compared to traditional cell line-derived xenograft (CDX) models.[1][2][3][4][5][6] This high fidelity makes PDX models invaluable for drug efficacy testing, biomarker discovery, and the development of personalized medicine strategies.[1][4][6]

These application notes provide detailed protocols and critical considerations for the successful development and characterization of PDX models.

# **Key Factors Influencing PDX Model Engraftment**

The successful establishment of a PDX model is influenced by several factors, from the characteristics of the patient's tumor to the technical execution of the implantation.

• Tumor Type and Subtype: Engraftment rates vary significantly across different cancer types. For instance, colorectal and pancreatic cancers generally have higher engraftment rates compared to breast cancer, particularly estrogen receptor-positive subtypes.[7][8]

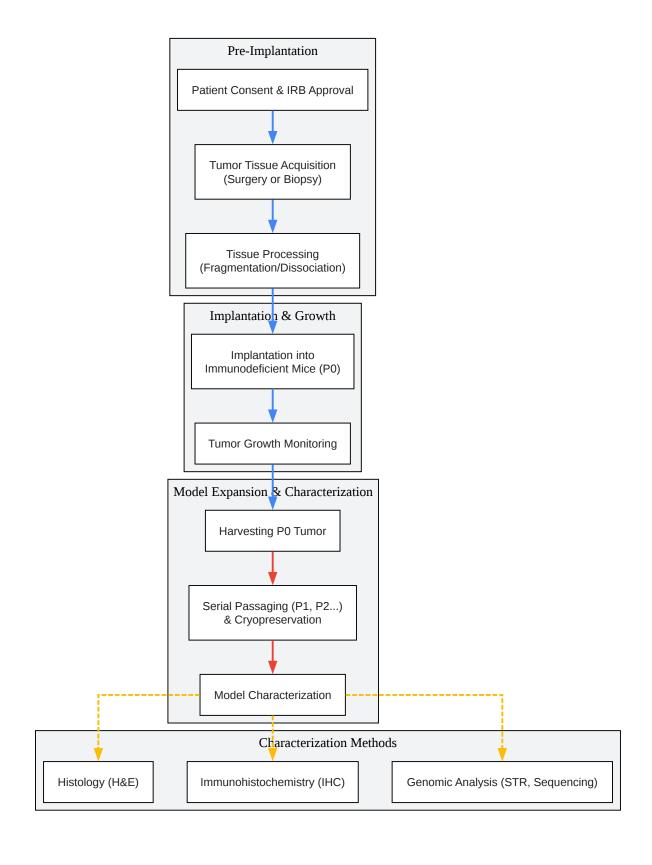


- Tumor Aggressiveness: Tumors that are more advanced, have a higher histological grade, or are from metastatic sites tend to have higher engraftment success rates.[8][9][10]
- Tissue Quality: The viability and sterility of the procured patient tumor tissue are paramount for successful engraftment.[2] Timely processing and implantation of the tissue are crucial.
- Host Mouse Strain: The choice of immunodeficient mouse strain is critical. Highly immunodeficient strains like NOD-scid IL2Rgamma-null (NSG) and NOD/SCID mice are commonly used to prevent graft rejection.[1][2]
- Implantation Site: The site of implantation, whether subcutaneous or orthotopic, can impact tumor take rate, growth kinetics, and metastatic potential.[2][11]

# **Experimental Workflow for PDX Model Development**

The overall process for generating and validating a PDX model is a multi-step procedure that requires careful planning and execution.





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Caption: Workflow for Patient-Derived Xenograft (PDX) Model Development.



# **Quantitative Data: Engraftment Rates of PDX Models**

The success rate of establishing PDX models, often referred to as the engraftment or take rate, varies significantly depending on the tumor type. The following table summarizes reported engraftment rates for various cancers.

Cancer Type	Engraftment Rate (%)	Notes
Colorectal Cancer	64 - 89%	Generally high success rates. [7][8]
Pancreatic Cancer	32 - 62%	Moderate to high engraftment rates.[7][8][9]
Non-Small Cell Lung Cancer	32 - 90%	Varies with tumor stage and prior treatment.[9]
Breast Cancer	13 - 37%	Generally lower rates, especially for ER+ tumors.[7] [8][9]
Ovarian Cancer	28 - 95%	Higher rates associated with advanced disease.[8]
Gastric Cancer	19 - 24%	Moderate success rates.[12]
Muscle Invasive Bladder Cancer	11 - 80%	Wide range of reported success rates.[13]
Uveal Melanoma	28 - 35%	

# **Experimental Protocols**

# **Protocol 1: Tumor Tissue Acquisition and Processing**

• Ethical Approval and Patient Consent: Obtain informed consent from patients and approval from the Institutional Review Board (IRB) or equivalent ethics committee before any tissue collection.[14]



#### • Tissue Collection:

- Collect fresh tumor tissue from surgical resections or biopsies.[15]
- Place the tissue in a sterile container with a suitable transport medium (e.g., RPMI-1640 on ice).
- Transport the tissue to the laboratory for processing as quickly as possible, ideally within a
  few hours, to maintain tissue viability.[15]

### Tissue Processing:

- Perform all subsequent steps in a biological safety cabinet using sterile techniques.
- Wash the tumor tissue with a sterile phosphate-buffered saline (PBS) solution containing antibiotics to remove any contaminants.
- Carefully remove any non-tumor tissue, such as fat or necrotic tissue.
- Dice the viable tumor tissue into small fragments of approximately 1-3 mm<sup>3</sup>.[1][11]
- Alternatively, for some tumor types like lymphomas, a single-cell suspension can be prepared.[16]

### **Protocol 2: Subcutaneous Implantation**

- · Animal Preparation:
  - Use highly immunodeficient mice, such as 6-8 week old female NSG mice.[17]
  - Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
  - Shave and disinfect the implantation site, typically the flank.[15]
- Implantation:
  - Make a small incision (approximately 5 mm) in the skin.[18]



- Create a subcutaneous pocket using blunt dissection.
- Place one to two tumor fragments into the pocket.
- For some tumor types, the fragments can be mixed with an extracellular matrix component like Matrigel to support engraftment.[19]
- Close the incision with surgical clips or sutures.
- Post-operative Care:
  - Administer analgesics as required.
  - Monitor the mice for recovery and signs of infection.

# Protocol 3: Orthotopic Implantation (Example: Breast Cancer in Mammary Fat Pad)

- Animal Preparation:
  - Anesthetize the mouse as described for subcutaneous implantation.
  - Position the mouse in a supine position and disinfect the thoracic or inguinal area.
- Implantation:
  - Make a small incision to expose the mammary fat pad.[3]
  - Carefully create a small pocket within the fat pad using fine forceps.[11]
  - Insert a single tumor fragment into the pocket.[11]
  - Return the mammary fat pad to its original position.
  - Close the skin incision with sutures.
- Post-operative Care:
  - Provide post-operative care as described for subcutaneous implantation.



## **Protocol 4: Tumor Growth Monitoring and Passaging**

- Tumor Monitoring:
  - Monitor the mice for tumor growth at least twice a week.
  - Measure the tumor dimensions (length and width) using digital calipers for subcutaneous models.
  - For orthotopic models, tumor growth may need to be monitored using imaging techniques like ultrasound or bioluminescence imaging if the tumor cells are labeled.[2]
- · Harvesting:
  - When the tumor reaches a predetermined size (e.g., 1-2 cm in diameter), euthanize the mouse.[1]
  - Aseptically resect the tumor, removing any surrounding mouse tissue.[1]
- Passaging:
  - Process the harvested tumor tissue as described in Protocol 1.
  - Implant the tumor fragments into new recipient mice to expand the PDX model (creating P1, P2, etc. generations).[15]
- Cryopreservation:
  - A portion of the tumor tissue from each passage should be cryopreserved in a suitable freezing medium (e.g., 10% DMSO in fetal bovine serum) for long-term storage and future use.[17]

### **Protocol 5: PDX Model Characterization and Validation**

- Histological Analysis:
  - Fix a portion of the tumor tissue from each passage in 10% formalin and embed it in paraffin.[1]

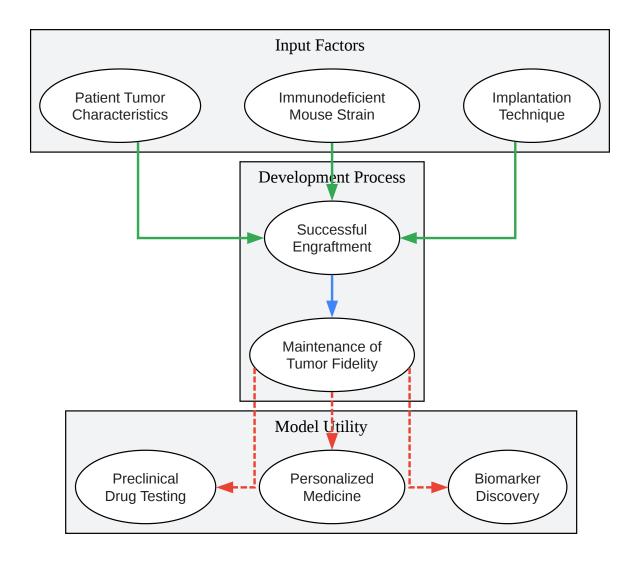


- Perform Hematoxylin and Eosin (H&E) staining to compare the morphology of the PDX tumor with the original patient tumor.[1][20]
- Immunohistochemistry (IHC):
  - Use IHC to assess the expression of key biomarkers relevant to the cancer type (e.g., ER, PR, HER2 for breast cancer) to ensure they are consistent with the patient's tumor.[21]
  - Staining for human-specific markers like Ki67 can confirm the human origin and proliferative activity of the tumor cells.[17]
- Genetic Characterization:
  - Perform Short Tandem Repeat (STR) analysis to confirm that the PDX model is derived from the original patient's tumor and to rule out cross-contamination.[17]
  - Conduct genomic analyses, such as whole-exome or RNA sequencing, to compare the molecular profile of the PDX model with the patient's tumor and to monitor for genetic drift over subsequent passages.[22]

# **Logical Relationships in PDX Model Development**

The successful establishment and utility of a PDX model depend on a series of interconnected factors and considerations.





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Caption: Key Considerations for Successful PDX Model Establishment.

## Conclusion

The development of patient-derived xenograft models is a powerful technique in translational cancer research. Adherence to detailed and standardized protocols is essential for establishing robust and reproducible models that faithfully represent the complexity of human cancers. Rigorous characterization and quality control are critical to ensure the validity of preclinical data generated using these models, ultimately contributing to the advancement of novel cancer therapies.[2][23]



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